molecular formula C16H20ClNOS B14550559 4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride CAS No. 62232-60-4

4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride

Cat. No.: B14550559
CAS No.: 62232-60-4
M. Wt: 309.9 g/mol
InChI Key: RFLLULNSRHPCTD-UHFFFAOYSA-N
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Description

4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a phenylsulfanyl group and a phenoxy group attached to a butan-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps:

    Formation of the Phenylsulfanyl Group: This can be achieved by reacting a phenol derivative with a thiol compound under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a halogenated butane derivative reacts with a phenol.

    Formation of the Amine: The butane derivative is then reacted with ammonia or an amine under controlled conditions to form the butan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are often used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl and phenoxy groups may facilitate binding to certain receptors or enzymes, modulating their activity. The amine group can participate in hydrogen bonding or ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenylsulfanyl)butan-1-amine;hydrochloride: Similar structure but with a bromine atom instead of a phenyl group.

    4-(2-Methylsulfanylphenoxy)butan-1-amine;hydrochloride: Contains a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both phenylsulfanyl and phenoxy groups may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62232-60-4

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

4-(2-phenylsulfanylphenoxy)butan-1-amine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c17-12-6-7-13-18-15-10-4-5-11-16(15)19-14-8-2-1-3-9-14;/h1-5,8-11H,6-7,12-13,17H2;1H

InChI Key

RFLLULNSRHPCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2OCCCCN.Cl

Origin of Product

United States

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